Trimethylsilyl 2-methylbutanoate
Description
Trimethylsilyl 2-methylbutanoate is a silyl ester derivative of 2-methylbutanoic acid, characterized by the substitution of the hydroxyl group with a trimethylsilyl (TMS) moiety. This modification enhances its volatility and thermal stability, making it valuable in gas chromatography-mass spectrometry (GC-MS) analyses for detecting volatile organic compounds (VOCs). The TMS group reduces polarity, improving chromatographic separation efficiency, while the branched alkyl chain (2-methylbutanoate) contributes to distinct chemical interactions in analytical matrices .
Properties
IUPAC Name |
trimethylsilyl 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-6-7(2)8(9)10-11(3,4)5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDWQKKBSMLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347109 | |
| Record name | Trimethylsilyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-14-7 | |
| Record name | Trimethylsilyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated systems to control the reaction parameters precisely. The process may include steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation of the final product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-methylbutanoic acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and trimethylsilanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.
Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to enhance the solubility of certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which trimethylsilyl 2-methylbutanoate exerts its effects involves the formation of a stable ester bond that can be selectively cleaved under specific conditions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl or hydroxyl sites during synthesis. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives of 2-Methylbutanoic Acid
Trimethylsilyl 2-methylbutanoate shares structural similarities with alkyl esters of 2-methylbutanoic acid, such as methyl, ethyl, and propyl 2-methylbutanoate. These compounds are naturally occurring in fruits like durian (Durio zibethinus), where they contribute to aroma profiles .
Table 1: Key Properties of 2-Methylbutanoate Esters
| Compound | Relative Peak Area (%) in GC-MS (Fresh Durian) | Volatility (vs. TMS Derivative) | Stability Under Heat (40°C) |
|---|---|---|---|
| Ethyl 2-methylbutanoate | 10.0–15.0 | Moderate | Stable |
| Methyl 2-methylbutanoate | ~1.0 | High | Partially volatile |
| Propyl 2-methylbutanoate | ~1.5 | Low | Stable |
| This compound | Not detected (synthetic) | Very High | Degrades upon drying |
Key Findings :
- Volatility: The TMS derivative exhibits superior volatility compared to alkyl esters, enabling efficient GC-MS detection even at trace levels. However, ethyl 2-methylbutanoate dominates in natural matrices like durian due to biosynthetic preferences .
- Stability : Trimethylsilyl esters are prone to hydrolysis under humid conditions or prolonged heating, whereas alkyl esters (e.g., ethyl, methyl) remain stable during oven drying .
Other Silyl Esters
Trimethylsilyl derivatives of carbohydrates and fatty acids (e.g., trimethylsilyl glucose, TMS-acetate) are widely used in analytical chemistry. These share the TMS group’s benefits but differ in backbone structure and application scope.
Table 2: Comparison with Other Trimethylsilyl Derivatives
| Compound | Application | Hydrolysis Resistance | GC-MS Retention Time (min) |
|---|---|---|---|
| Trimethylsilyl glucose | Carbohydrate analysis | Low | 12–18 |
| Trimethylsilyl acetate | Fatty acid derivatization | Moderate | 8–10 |
| This compound | VOC profiling in food/flavor studies | Low | 6–8 |
Key Findings :
- Retention Time: The branched alkyl chain in this compound reduces polarity, leading to shorter retention times compared to bulkier silyl derivatives like TMS-glucose .
- Hydrolysis Sensitivity : All TMS derivatives are susceptible to hydrolysis, necessitating anhydrous handling conditions.
Functional Group Impact :
- Amino Esters (e.g., ): The presence of amino groups increases polarity and reduces volatility, limiting GC-MS utility without derivatization.
- Sulfonylurea Esters (e.g., ): Complex substituents (e.g., triazine rings) enhance biological activity (e.g., herbicide use) but complicate analytical detection.
Key Differentiation: this compound’s simplicity and volatility make it preferable for analytical workflows over multifunctional esters requiring extensive purification or derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
